molecular formula C8H13BrF2O B13326622 1-(Bromomethyl)-4-(difluoromethoxy)cyclohexane

1-(Bromomethyl)-4-(difluoromethoxy)cyclohexane

Katalognummer: B13326622
Molekulargewicht: 243.09 g/mol
InChI-Schlüssel: JBPBPQZZBWJPEV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(Bromomethyl)-4-(difluoromethoxy)cyclohexane is an organic compound that features a cyclohexane ring substituted with a bromomethyl group and a difluoromethoxy group

Vorbereitungsmethoden

The synthesis of 1-(Bromomethyl)-4-(difluoromethoxy)cyclohexane typically involves the bromination of a cyclohexane derivative followed by the introduction of the difluoromethoxy group. One common synthetic route includes:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.

Analyse Chemischer Reaktionen

1-(Bromomethyl)-4-(difluoromethoxy)cyclohexane undergoes various chemical reactions, including:

Common reagents used in these reactions include sodium hydride (NaH), lithium aluminum hydride (LiAlH4), and various acids and bases. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

1-(Bromomethyl)-4-(difluoromethoxy)cyclohexane has several applications in scientific research:

Wirkmechanismus

The mechanism by which 1-(Bromomethyl)-4-(difluoromethoxy)cyclohexane exerts its effects involves interactions with molecular targets such as enzymes or receptors. The bromomethyl group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules, while the difluoromethoxy group can influence the compound’s overall reactivity and stability .

Vergleich Mit ähnlichen Verbindungen

1-(Bromomethyl)-4-(difluoromethoxy)cyclohexane can be compared with similar compounds such as:

    1-(Bromomethyl)-3-fluorocyclohexane: This compound has a similar structure but with a single fluorine atom, leading to different reactivity and applications.

    1-(Bromomethyl)-4-methoxycyclohexane:

The uniqueness of this compound lies in the presence of both bromomethyl and difluoromethoxy groups, which confer distinct reactivity and stability compared to its analogs.

Eigenschaften

Molekularformel

C8H13BrF2O

Molekulargewicht

243.09 g/mol

IUPAC-Name

1-(bromomethyl)-4-(difluoromethoxy)cyclohexane

InChI

InChI=1S/C8H13BrF2O/c9-5-6-1-3-7(4-2-6)12-8(10)11/h6-8H,1-5H2

InChI-Schlüssel

JBPBPQZZBWJPEV-UHFFFAOYSA-N

Kanonische SMILES

C1CC(CCC1CBr)OC(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.